Azelastine-13C,d3 N-Oxide (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

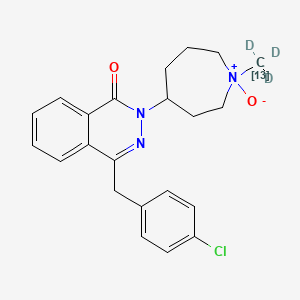

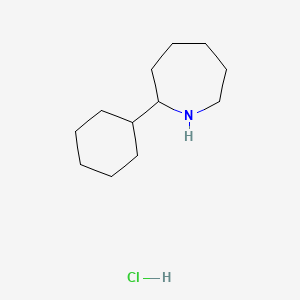

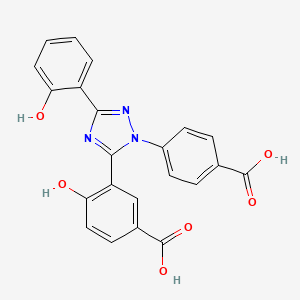

Azelastine-13C,d3 N-Oxide is a labelled metabolite of Azelastine . It is primarily used as an internal standard for the quantification of azelastine . The molecular formula of Azelastine-13C,d3 N-Oxide is C21[13C]H21D3ClN3O2 .

Molecular Structure Analysis

The molecular structure of Azelastine-13C,d3 N-Oxide includes a phthalazinone ring, a chlorophenyl group, and a deuterated methyl group attached to a nitrogen atom . The InChI key for this compound is QFWLGALGCDUDAP-KQORAOOSSA-N .Physical And Chemical Properties Analysis

Azelastine-13C,d3 N-Oxide is a white solid . It is soluble in Chloroform and Methanol . The melting point is 148-150°C . The molecular weight is 401.91 .Aplicaciones Científicas De Investigación

Allergic Rhinitis Treatment

Azelastine, the parent compound of Azelastine-13C,d3 N-Oxide, is primarily used as an antihistamine for the treatment of allergic rhinitis . The modified compound with carbon-13 and deuterium isotopes can be utilized in advanced pharmacokinetic studies to understand the metabolism and distribution of the drug within the body without altering its pharmacological properties.

Vasomotor Rhinitis Management

Similar to its use in allergic rhinitis, Azelastine-13C,d3 N-Oxide can be applied in the research of vasomotor rhinitis . This condition, which is characterized by chronic sneezing or congestion not related to allergies or infections, can benefit from the anti-inflammatory properties of azelastine.

Pharmacological Research

The isotopic labeling of Azelastine-13C,d3 N-Oxide makes it a valuable tool in pharmacological research. It allows for the tracing of the drug’s pathway through the body, helping researchers to identify its mechanism of action and potential metabolites .

Analytical Reference Standard

Azelastine-13C,d3 N-Oxide serves as an analytical reference standard in the quality control of pharmaceutical formulations containing azelastine . Its isotopic labeling ensures high precision in chromatographic and spectroscopic methods, allowing for accurate quantification.

Metabolite Identification

The compound is used in metabolite identification studies. By comparing the labeled compound with unlabeled metabolites, researchers can gain insights into the metabolic fate of azelastine in the body .

Drug Development

In drug development, Azelastine-13C,d3 N-Oxide can be employed in the synthesis of new analogs of azelastine. These analogs can be screened for improved efficacy or reduced side effects, contributing to the development of next-generation antihistamines .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747069 |

Source

|

| Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346602-76-3 |

Source

|

| Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)

![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)